![molecular formula C16H24O8 B1654277 2-[2-Hydroxy-1-(4-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 217973-33-6](/img/structure/B1654277.png)
2-[2-Hydroxy-1-(4-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
(-)-erythro-Anethole glycol 1-glucoside is a glycoside.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of phenolic propane-1, 2- and 1, 3-diols, including compounds like 2-[2-Hydroxy-1-(4-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, has been explored for their potential as intermediates in immobilized chelatants for the borate anion (Tyman & Payne, 2006).
Polarographic Analysis
- Polarographic behavior of pyridyl analogues of chalcone, which are structurally similar to the compound , has been studied. These studies provide insights into the electrochemical properties of such compounds (Butkiewicz, 1972).
Ligand Preparation
- Research on the preparation of phenol-based acyclic ligands with double sets of coordination sites, using similar compounds, has implications for the development of versatile and efficient ligands in coordination chemistry (Ghaffarinia & Golchoubian, 2005).
Solubility Studies
- Studies on the solubilities of compounds like d-galactose and d-raffinose, which are chemically akin to the compound , in ethanol–water solutions, contribute to a better understanding of solubility behaviors in mixed solvents (Zhang, Gong, Wang, & Qu, 2012).
Biomedical Applications
- Computational studies on similar compounds have been conducted to understand their role in the regulation of blood glucose levels, highlighting potential applications in diabetes management (Muthusamy & Krishnasamy, 2016).
Dental Composite Research
- Synthesis and characterization of methacrylate-based multifunctional monomers for dental composites, involving similar compounds, underscore the potential applications in dental material science (Ghaemy, Heidaripour, & Barghamadi, 2007).
Environmental Applications
- Research on the bioremediation of Bisphenol A (similar to the compound ) using a reverse micelles system showcases the potential of these compounds in environmental cleanup technologies (Chhaya & Gupte, 2013).
properties
CAS RN |
217973-33-6 |
---|---|
Product Name |
2-[2-Hydroxy-1-(4-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Molecular Formula |
C16H24O8 |
Molecular Weight |
344.36 |
IUPAC Name |
2-[2-hydroxy-1-(4-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H24O8/c1-8(18)15(9-3-5-10(22-2)6-4-9)24-16-14(21)13(20)12(19)11(7-17)23-16/h3-6,8,11-21H,7H2,1-2H3 |
InChI Key |
IBLFDTIZHJLTIF-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=C(C=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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